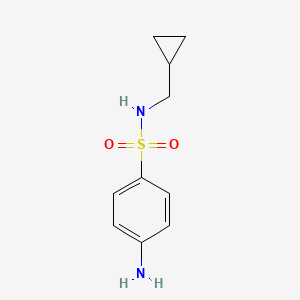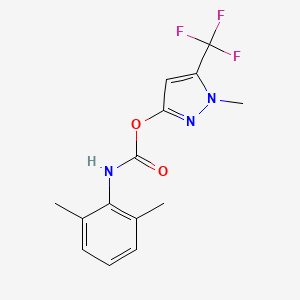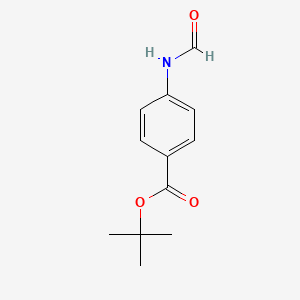
4-amino-N-(cyclopropylmethyl)benzenesulfonamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.
Biochemical Pathways
The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . Downstream effects of this disruption could include reduced vascular permeability and endothelial cell proliferation, migration, and survival. This would result in decreased blood vessel formation and potentially limit tumor growth and metastasis.
Result of Action
The molecular and cellular effects of this compound’s action would likely include a decrease in angiogenesis due to the inhibition of VEGFR2 . This could result in reduced tumor growth and spread, given the critical role of angiogenesis in these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could impact the compound’s stability and its ability to interact with its target . .
Analyse Biochimique
Biochemical Properties
4-amino-N-(cyclopropylmethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, certain ureido-substituted benzenesulfonamides, which are structurally related to this compound, have shown potent inhibition of human carbonic anhydrases. These enzymes are crucial in various physiological processes, including respiration and acid-base balance.
Cellular Effects
This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, sulfamethoxazole, a compound related to this compound, undergoes photochemical decomposition in acidic aqueous solutions, forming various photoproducts. This decomposition process is significant for understanding the environmental fate and photostability of sulfonamide pharmaceuticals.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure, which includes a benzene ring attached to a sulfonamide group and a cyclopropylmethyl group, allows it to interact with specific enzymes and proteins. These interactions can lead to the inhibition of certain enzymes, such as carbonic anhydrases, which play a role in various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. For example, the photochemical decomposition of related compounds like sulfamethoxazole can provide insights into the stability and degradation of this compound. Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the inhibition of carbonic anhydrases by ureido-substituted benzenesulfonamides suggests that this compound may also affect metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for its application in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound may interact with transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and safety in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in biochemical reactions and cellular processes.
Méthodes De Préparation
The synthesis of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
4-amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-amino-N-(cyclopropylmethyl)benzenesulfonamide is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparaison Avec Des Composés Similaires
4-amino-N-(cyclopropylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a methoxypropyl group instead of a cyclopropylmethyl group, which may affect its reactivity and biological activity.
4-amino-N,N-dimethyl-benzenesulfonamide: This derivative has two methyl groups attached to the nitrogen atom, which can influence its solubility and interaction with enzymes.
The uniqueness of this compound lies in its specific cyclopropylmethyl group, which can confer distinct steric and electronic properties, potentially leading to unique biological activities and applications .
Propriétés
IUPAC Name |
4-amino-N-(cyclopropylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-8-1-2-8/h3-6,8,12H,1-2,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXNGYRXFLXLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine](/img/structure/B3139300.png)
![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)
![[3-(methylamino)-4-nitro-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3139331.png)
![N,N-diethyl-1-ethanaminium 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3139335.png)


![N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3139353.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide](/img/structure/B3139370.png)


![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)
![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)
![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)
